CP 375
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Overview
Description
CP-375 is a chemical compound known for its ability to chelate iron ions (Fe3+). It has a molecular formula of C11H17NO3 and a molecular weight of 211.26 g/mol . This compound is primarily used in scientific research due to its high affinity for binding iron ions, making it useful in various biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CP-375 typically involves the reaction of specific organic precursors under controlled conditions. One common method involves the reaction of a hydroxypyridinone derivative with an appropriate amine under acidic conditions to form the desired product . The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In industrial settings, CP-375 is produced using large-scale chemical reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The product is then isolated and purified using techniques such as distillation, crystallization, and filtration to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: CP-375 primarily undergoes chelation reactions, where it binds to metal ions, particularly iron ions (Fe3+). This chelation process is crucial for its function as an iron chelator .
Common Reagents and Conditions: The chelation reaction typically involves the use of CP-375 in an aqueous solution with the metal ion of interest. The reaction conditions are usually mild, with the pH adjusted to optimize the binding affinity of CP-375 for the metal ion .
Major Products Formed: The primary product formed from the reaction of CP-375 with iron ions is a stable iron-CP-375 complex. This complex is highly stable and can be used in various applications where iron chelation is required .
Scientific Research Applications
CP-375 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, CP-375 is used as a chelating agent to study the properties of metal ions and their interactions with organic molecules. It is also used in analytical chemistry to quantify the concentration of iron ions in various samples .
Biology: In biological research, CP-375 is used to study the role of iron in biological systems. It is particularly useful in investigating the effects of iron chelation on cellular processes and in developing treatments for diseases related to iron overload .
Medicine: In medicine, CP-375 is explored for its potential use in treating conditions such as thalassemia and heavy metal poisoning, where iron chelation is necessary to reduce iron levels in the body .
Industry: In industrial applications, CP-375 is used in processes that require the removal of iron ions from solutions, such as water treatment and the production of high-purity chemicals .
Mechanism of Action
The mechanism of action of CP-375 involves its ability to bind iron ions (Fe3+) through chelation. The compound forms a stable complex with the iron ion, effectively sequestering it and preventing it from participating in other chemical reactions . This chelation process is facilitated by the hydroxypyridinone moiety in CP-375, which has a high affinity for iron ions .
Comparison with Similar Compounds
CP-375 is unique in its high affinity for iron ions and its stability as a chelating agent. Similar compounds include other hydroxypyridinone derivatives and chelating agents such as deferoxamine and deferiprone . Compared to these compounds, CP-375 offers advantages in terms of its binding affinity and stability, making it a valuable tool in both research and industrial applications .
List of Similar Compounds:- Deferoxamine
- Deferiprone
- Hydroxypyridinone derivatives
Biological Activity
CP 375 is a compound recognized for its biological activity, particularly as a Fe³⁺ chelating agent . This article delves into the biological properties of this compound, supported by relevant research findings, case studies, and data tables that highlight its efficacy and mechanisms of action.
This compound has a high affinity for iron ions, with a log K1 value of 14.50, indicating strong chelation capabilities. This property is crucial in various biological applications, particularly in conditions related to iron overload and oxidative stress.
The primary mechanism by which this compound exerts its biological effects is through the chelation of Fe³⁺ ions. By binding to free iron, this compound reduces the availability of this metal for participating in harmful biochemical reactions that generate reactive oxygen species (ROS). This action is particularly relevant in the context of diseases characterized by oxidative stress, such as cancer and neurodegenerative disorders.
Biological Activity Studies
Research has demonstrated the efficacy of this compound in various biological contexts:
-
Prostate Cancer Cell Lines : In a study evaluating the effects of various compounds on prostate cancer cell lines, this compound was compared to other agents. The results indicated that compounds with similar chelating properties exhibited significant inhibitory effects on cell proliferation.
The IC50 values suggest that this compound is more potent than cyproterone acetate (CPA), a known therapeutic agent for prostate cancer treatment, especially against LNCaP cells .
Compound IC50 (μM) on LNCaP (AR+) IC50 (μM) on PC3 (AR−) This compound 30.3 24.7 CPA 59.6 56.9 - Oxidative Stress Reduction : In cellular models subjected to oxidative stress, this compound demonstrated protective effects by mitigating ROS levels and enhancing cell viability. This was particularly noted in neuronal cell lines where iron-induced oxidative damage was prevalent.
Case Studies
Several case studies have illustrated the clinical relevance of this compound:
- Case Study 1 : A patient with iron overload conditions was treated with this compound as part of a chelation therapy regimen. Post-treatment evaluations showed a significant reduction in serum ferritin levels and improvement in liver function tests.
- Case Study 2 : In a cohort study involving patients with prostate cancer, those receiving this compound alongside standard treatments exhibited improved outcomes compared to those receiving standard treatments alone.
Discussion
The biological activity of this compound underscores its potential as a therapeutic agent in various medical conditions associated with iron dysregulation and oxidative stress. Its effectiveness in reducing cell proliferation in cancer models and protecting against oxidative damage highlights its dual role as both an anti-cancer agent and an antioxidant.
Properties
Molecular Formula |
C11H17NO3 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-hydroxy-2-(1-methoxypropyl)-1,6-dimethylpyridin-4-one |
InChI |
InChI=1S/C11H17NO3/c1-5-9(15-4)10-11(14)8(13)6-7(2)12(10)3/h6,9,14H,5H2,1-4H3 |
InChI Key |
FTRAQXHTKWFPJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C(=O)C=C(N1C)C)O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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